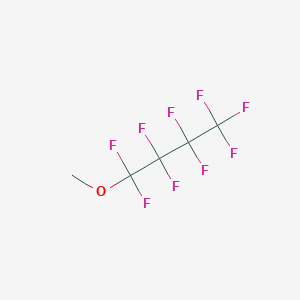

Methoxyperfluorobutane

Description

Propriétés

IUPAC Name |

1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3F9O/c1-15-5(13,14)3(8,9)2(6,7)4(10,11)12/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKIYQFLILPKULA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4F9OCH3, C5H3F9O | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4073120 | |

| Record name | Perfluorobutyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid with an odor of ether; [3M MSDS] | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl nonafluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

202.0 [mmHg] | |

| Record name | Methyl nonafluorobutyl ether | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15528 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

163702-07-6, 219484-64-7 | |

| Record name | Methyl nonafluorobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163702-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl perfluorobutyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163702076 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Perfluorobutyl methyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4073120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Methyl perfluorobutyl ether | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL PERFLUOROBUTYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H637A50B7U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Methoxyperfluorobutane: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of methoxyperfluorobutane. The information is curated for professionals in research, science, and drug development who utilize fluorinated compounds in their work.

Chemical Identity and Structure

This compound, also known by its trade name HFE-7100, is a segregated hydrofluoroether.[1] It is a clear, colorless, and low-odor liquid.[1] Commercially, it is available as a mixture of two inseparable isomers: methoxy-nonafluoro-n-butane and methoxy-nonafluoro-isobutane.[2] The CAS number for the mixture is 163702-07-6.[1]

The chemical formula for this compound is C5H3F9O, and it has a molecular weight of 250.06 g/mol .[1][3]

Isomeric Structures:

-

n-isomer: 1,1,1,2,2,3,3,4,4-Nonafluoro-4-methoxybutane[3]

-

SMILES: COC(F)(F)C(F)(F)C(F)(F)C(F)(F)F[2]

-

-

iso-isomer: 2-[Difluoro(methoxy)methyl]-1,1,1,2,3,3,3-heptafluoropropane[4]

-

SMILES: COC(F)(F)C(F)(C(F)(F)F)C(F)(F)F[2]

-

Physicochemical Properties

This compound exhibits a unique combination of properties stemming from its fluorinated structure, making it a valuable solvent and medium for various applications. Key quantitative data are summarized in the table below for easy comparison.

| Property | Value | References |

| Molecular Formula | C5H3F9O | [1][3] |

| Molecular Weight | 250.06 g/mol | [1][3] |

| CAS Number | 163702-07-6 | [1] |

| Appearance | Clear, colorless liquid | [1] |

| Odor | Low odor | [1] |

| Boiling Point | 60 °C (lit.) | [1] |

| Melting Point | -135 °C (lit.) | [1] |

| Density | 1.529 g/mL at 20 °C; 1.52 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.3 (lit.) | [2] |

| Flash Point | Not applicable | [2][5] |

Synthesis and Reactivity

Synthesis

The synthesis of this compound is not achieved through partial fluorination of a hydrocarbon precursor due to the presence of both a perfluoroalkyl and an alkyl group on the ether linkage.[1][6] Instead, it is typically prepared through coupling reactions involving two separate reactants containing the perfluoroalkyl and methyl groups, respectively.[1][6]

A general workflow for its synthesis is depicted below.

Reactivity and Stability

This compound is characterized by its high thermal stability and low reactivity under ambient conditions.[7][8] This chemical inertness is a key feature, making it a suitable solvent for reactions involving highly reactive reagents.[8] While generally stable, it can react with strong nucleophiles under forcing conditions.[8] Studies have shown minimal degradation when mixed with isopropyl alcohol at ambient temperatures.[7]

Applications in Research and Development

The unique properties of this compound have led to its use in various scientific and industrial applications.

Solvent for Chemical Synthesis:

This compound is an effective solvent for a range of chemical reactions.[8] Its inertness and ability to dissolve organometallic reagents make it particularly useful in the synthesis of aryl fluoride (B91410) derivatives via electrophilic fluorination of Grignard reagents.[1][2] It is also employed in the grafting of fluorinated diblock copolymers onto silica (B1680970) particles.[1][2]

The following diagram illustrates a typical experimental workflow for the synthesis of aryl fluorides using this compound as a solvent.

Other Applications:

-

Oxygen Carrier: Due to its high solubility for gases like oxygen and carbon dioxide, it is investigated as a potential synthetic oxygen carrier in biomedical research, particularly in ex vivo organ perfusion systems.[7]

-

Cleaning Solvent: Its low flammability, low vapor pressure, and low surface tension make it a suitable replacement for chlorine-containing cleaning solvents.[1]

-

Cosmetics: It is used as a viscosity controlling solvent in cosmetic formulations.[1]

-

Analytical Chemistry: It can be used as a reference standard in the detection of per- and polyfluoroalkyl substances (PFAS).[7]

Experimental Protocols

While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general methodologies for reactions where this compound is used as a solvent are described in the literature. For instance, in the synthesis of aryl fluorides, the protocol generally involves the slow addition of an electrophilic fluorinating agent to a solution of the pre-formed Grignard reagent in this compound at a controlled temperature.

General Protocol for Aryl Fluoride Synthesis:

-

Grignard Reagent Formation: An aryl halide is reacted with magnesium turnings in anhydrous this compound under an inert atmosphere (e.g., argon or nitrogen) to form the corresponding aryl magnesium halide (Grignard reagent).

-

Electrophilic Fluorination: The solution of the Grignard reagent is then cooled, and a solution of an electrophilic fluorinating agent (e.g., N-fluorobenzenesulfonimide) in a suitable solvent is added dropwise. The reaction temperature is carefully maintained.

-

Quenching and Workup: After the reaction is complete, it is quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent.

-

Purification: The combined organic extracts are dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the pure aryl fluoride.

Researchers should consult specific literature for detailed reaction conditions, stoichiometry, and purification methods for their particular substrate and fluorinating agent.

Safety and Handling

This compound is considered to have low toxicity.[1] It is non-flammable and chemically stable.[1][7] However, as with any chemical, appropriate personal protective equipment (PPE), such as safety glasses and gloves, should be worn when handling. It is recommended to work in a well-ventilated area. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).

References

- 1. METHYL NONAFLUOROBUTYL ETHER CAS#: 163702-07-6 [m.chemicalbook.com]

- 2. This compound 99 , mixture of n- and iso-butyl isomers HFE-7100 [sigmaaldrich.com]

- 3. Methyl perfluorobutyl ether | C4F9OCH3 | CID 164514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl perfluoroisobutyl ether | C5H3F9O | CID 4156734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. メトキシパーフルオロブタン 99%, mixture of n- and iso-butyl isomers | Sigma-Aldrich [sigmaaldrich.com]

- 6. METHYL NONAFLUOROBUTYL ETHER | 163702-07-6 [chemicalbook.com]

- 7. This compound | High-Purity Reagent | RUO [benchchem.com]

- 8. This compound | 1217104-37-4 | Benchchem [benchchem.com]

Methoxyperfluorobutane: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyperfluorobutane, a hydrofluoroether (HFE), is a versatile solvent with a unique combination of properties that make it a valuable tool in various scientific and industrial applications. This technical guide provides an in-depth overview of its chemical and physical properties, safety data, and its application in specialized chemical syntheses. This compound is known for its low toxicity, non-flammability, and favorable environmental profile, positioning it as a replacement for more hazardous solvents. Its utility is particularly noted in the synthesis of fluorinated organic molecules and in the creation of advanced materials.[1]

Chemical Identity and Properties

This compound is commercially available as a mixture of two inseparable isomers: methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether. The primary CAS number for this mixture is 163702-07-6 .[1]

Physicochemical Data

The key physical and chemical properties of this compound are summarized in the table below, providing a clear reference for its behavior and suitability in various experimental setups.

| Property | Value | Reference(s) |

| CAS Number | 163702-07-6 | [1] |

| Molecular Formula | C5H3F9O | [2] |

| Molecular Weight | 250.06 g/mol | [1][2] |

| Boiling Point | 60 °C (lit.) | [1] |

| Melting Point | -135 °C (lit.) | [1] |

| Density | 1.52 g/mL at 25 °C (lit.) | [1] |

| Refractive Index | n20/D 1.3 (lit.) | [1] |

| Vapor Pressure | 202 mmHg @ 25 °C | [3] |

| Flash Point | Not applicable | [4] |

| Appearance | Clear, colorless liquid | [2] |

Safety Data Sheet Summary

A comprehensive understanding of the safety profile of this compound is crucial for its handling in a laboratory or industrial setting. The following tables summarize the key safety information derived from its Safety Data Sheet (SDS).

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is generally not classified as a hazardous substance. However, some suppliers may indicate it as an irritant.[2][3]

| GHS Classification | Details | Reference(s) |

| Pictogram | No hazard pictogram required | |

| Signal Word | No signal word required | |

| Hazard Statement(s) | Not a hazardous substance or mixture | |

| Precautionary Statement(s) | No precautionary statement(s) required |

Handling, Storage, and Personal Protective Equipment (PPE)

Proper handling and storage procedures are essential to ensure safety and maintain the integrity of the chemical.

| Aspect | Recommendation | Reference(s) |

| Handling | Use in a well-ventilated area, such as a fume hood. Avoid direct skin and eye contact. Wash hands thoroughly after handling. | [3] |

| Storage | Store in a tightly closed container in a cool, dry, and dark place. Recommended storage temperature is between 2-8°C. | [2][3] |

| Personal Protective Equipment | - Eye/Face Protection: Safety glasses or goggles.[5][6] - Skin Protection: Protective gloves (e.g., nitrile rubber).[5] - Respiratory Protection: Not typically required with adequate ventilation. |

First Aid and Emergency Procedures

| Situation | First Aid Measures | Reference(s) |

| Inhalation | Move person to fresh air. | [7] |

| Skin Contact | Take off contaminated clothing and rinse skin with water/shower. | |

| Eye Contact | Rinse out with plenty of water. Remove contact lenses if present and easy to do. | |

| Ingestion | Make victim drink water (two glasses at most). Consult a doctor if feeling unwell. | |

| Fire-fighting | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Wear self-contained breathing apparatus. | |

| Accidental Release | Absorb with liquid-binding material and dispose of properly. Ensure adequate ventilation. | [7] |

Experimental Applications and Protocols

This compound's inertness and unique solubility characteristics make it a valuable solvent in specialized chemical reactions.[8] Two prominent examples are its use in the electrophilic fluorination of aryl Grignard reagents and in the grafting of fluorinated diblock copolymers onto silica (B1680970) particles.[1]

Generalized Protocol: Electrophilic Fluorination of Aryl Grignard Reagents

This protocol outlines the general steps for the synthesis of an aryl fluoride (B91410) using an aryl Grignard reagent and an electrophilic fluorinating agent, with this compound as the solvent.

Objective: To synthesize an aryl fluoride from an aryl halide via a Grignard reagent, followed by electrophilic fluorination.

Materials:

-

Aryl halide (e.g., aryl bromide or iodide)

-

Magnesium turnings

-

This compound (as solvent)

-

Electrophilic fluorinating agent (e.g., N-Fluorobenzenesulfonimide - NFSI)

-

Anhydrous workup and purification solvents (e.g., diethyl ether, saturated aqueous ammonium (B1175870) chloride)

Procedure:

-

Grignard Reagent Formation:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), add magnesium turnings.

-

Add a solution of the aryl halide in anhydrous this compound dropwise to the magnesium turnings with stirring.

-

The reaction mixture may require gentle heating to initiate. The reaction is typically exothermic and should be maintained at a controlled temperature.

-

Continue stirring until the magnesium is consumed, indicating the formation of the Grignard reagent.

-

-

Electrophilic Fluorination:

-

In a separate flask, dissolve the electrophilic fluorinating agent (e.g., NFSI) in anhydrous this compound under an inert atmosphere.

-

Cool this solution to a low temperature (e.g., -78 °C to 0 °C).

-

Slowly add the freshly prepared Grignard reagent to the solution of the fluorinating agent via a cannula or dropping funnel.

-

Maintain the low temperature during the addition and for a specified period afterward to allow the reaction to go to completion.

-

-

Workup and Purification:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic layers, dry over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to isolate the desired aryl fluoride.

-

Visualizations

The following diagrams illustrate the logical relationships and a generalized workflow for the use of this compound.

Caption: Isomeric composition of this compound.

Caption: Generalized experimental workflow for aryl fluoride synthesis.

References

- 1. 全氟丁基甲基醚 99%, mixture of n- and iso-butyl isomers | Sigma-Aldrich [sigmaaldrich.com]

- 2. METHYL NONAFLUOROBUTYL ETHER CAS#: 163702-07-6 [m.chemicalbook.com]

- 3. This compound | High-Purity Reagent | RUO [benchchem.com]

- 4. 全氟丁基甲基醚 99%, mixture of n- and iso-butyl isomers | Sigma-Aldrich [sigmaaldrich.com]

- 5. Discover the Various Types of PPE for Optimal Chemical Safety [northindustrial.net]

- 6. hsa.ie [hsa.ie]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. This compound | 1217104-37-4 | Benchchem [benchchem.com]

Synthesis and manufacturing of Methoxyperfluorobutane

An In-depth Technical Guide to the Synthesis and Manufacturing of Methoxyperfluorobutane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a segregated hydrofluoroether, is a clear, colorless, and low-odor fluid with the chemical formula C₅H₃F₉O. It is also known by its trade name HFE-7100. This compound is a mixture of two isomers: methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃) and methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃), with the latter typically being the major component in the commercially available mixture. Due to its unique properties, including low surface tension, high thermal stability, chemical inertness, and non-flammability, this compound has found extensive applications as a cleaning solvent for electronic components, a heat transfer fluid, and a solvent in the synthesis of various chemical compounds, including aryl fluoride (B91410) derivatives. Its favorable toxicological and environmental profile makes it a suitable replacement for ozone-depleting substances.

This technical guide provides a comprehensive overview of the synthesis and manufacturing of this compound, detailing the primary synthetic routes, manufacturing workflows, experimental protocols, and key quantitative data.

Synthesis of this compound

The primary industrial synthesis of this compound is achieved through a nucleophilic substitution reaction. This process typically involves two main steps: the formation of a perfluoroalkoxide intermediate followed by alkylation with a methylating agent.

Key Synthetic Pathways

The synthesis of this compound isomers primarily starts from perfluorobutyryl fluoride or perfluorobutyryl chloride. These precursors are reacted with an alkali metal fluoride, such as potassium fluoride (KF) or cesium fluoride (CsF), in an aprotic polar solvent to generate a perfluoroalkoxide intermediate. This intermediate is then reacted with a methylating agent, most commonly dimethyl sulfate (B86663), to yield the final this compound product.[1]

The general reaction scheme is as follows:

-

Formation of the Perfluoroalkoxide Intermediate:

-

From Perfluorobutyryl Fluoride: C₃F₇COF + MF → C₄F₉O⁻M⁺ (where M = K or Cs)

-

From Perfluorobutyryl Chloride: C₃F₇COCl + MF → C₄F₉O⁻M⁺ + MCl

-

-

Methylation of the Perfluoroalkoxide Intermediate:

-

C₄F₉O⁻M⁺ + (CH₃)₂SO₄ → C₄F₉OCH₃ + CH₃OSO₃⁻M⁺

-

The following diagram illustrates the primary synthesis pathway:

Manufacturing of this compound

The industrial-scale manufacturing of this compound results in an isomeric mixture. The two primary manufacturing processes are Electrochemical Fluorination (ECF) and a method that produces a single isomer, likely through a form of anionic catalytic polymerization.

Electrochemical Fluorination (ECF)

Electrochemical fluorination is a common method for producing perfluorinated compounds. In this process, a hydrocarbon precursor is electrolyzed in anhydrous hydrogen fluoride. The hydrogen atoms in the organic molecule are replaced with fluorine atoms. For this compound, a suitable precursor would be a methyl butyl ether. The ECF process typically yields a mixture of isomers due to rearrangements that can occur during the fluorination process. Recent advancements in ECF include the use of specialized fluorinated conductive additives to improve conversion efficiency.

The following diagram illustrates a general workflow for the ECF manufacturing process:

Single Isomer Synthesis

A manufacturing process described as an "anionic catalytic polymerization process" is reported to produce a single isomer of this compound, specifically the methyl nonafluoroisobutyl ether. While detailed public information on this specific industrial process is scarce, it likely involves the selective synthesis of the isobutyl precursor followed by methylation.

Quantitative Data

The following tables summarize key quantitative data related to the synthesis and properties of this compound.

Table 1: Synthesis Reaction Conditions and Yields

| Starting Material | Methylating Agent | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |

| Heptafluoro-n-butyryl fluoride | Dimethyl ether | AgF, H₂O | Valeronitrile | 20 | 36 | 81.8 | 99.5 |

| Perfluorobutyryl Chloride | Dimethyl sulfate | CsF | Diglyme | Not specified | Not specified | Not specified | Not specified |

| Perfluorobutyryl Fluoride | Dimethyl sulfate | KF | Aprotic polar solvent | Not specified | Not specified | Not specified | Not specified |

Data for the first entry is from a specific experimental protocol. Data for the other entries is based on general descriptions of the synthesis.

Table 2: Physical and Chemical Properties of this compound (HFE-7100)

| Property | Value |

| Molecular Formula | C₅H₃F₉O |

| Molecular Weight | 250.06 g/mol |

| Boiling Point | 60 °C |

| Melting Point | -135 °C |

| Density (at 25 °C) | 1.52 g/mL |

| Refractive Index (n20/D) | 1.3 |

| Isomer Composition | ~60% (CF₃)₂CFCF₂OCH₃~40% CF₃CF₂CF₂CF₂OCH₃ |

Experimental Protocols

The following are generalized experimental protocols for the synthesis of this compound based on reported methods.

Protocol 1: Synthesis from Heptafluoro-n-butyryl Fluoride

Materials:

-

Heptafluoro-n-butyryl fluoride

-

Silver(I) fluoride (AgF)

-

Dimethyl ether

-

Water

-

Valeronitrile (solvent)

-

1 L Autoclave

-

Distillation apparatus

Procedure:

-

To a 1 L autoclave, add 200 ml of valeronitrile, 0.5 mol of AgF, and 2 mol of heptafluoro-n-butyryl fluoride.

-

Seal the autoclave and allow the reaction to proceed at 20 °C for 24 hours.

-

After 24 hours, cool the reaction mixture to 10 °C and separate the remaining heptafluoro-n-butyryl fluoride.

-

To the reaction mixture, add 0.07 mol of water and 1 mol of dimethyl ether.

-

Reseal the autoclave and allow the reaction to proceed at 20 °C for 36 hours.

-

After the reaction is complete, transfer the mixture to a distillation apparatus.

-

Perform distillation to isolate the nonafluorobutyl methyl ether, which has a boiling point of 61 °C at 760 mmHg.

Expected Outcome:

-

Yield: Approximately 81.8%

-

Purity: Approximately 99.5%

Protocol 2: General Synthesis from Perfluorobutyryl Halide

Materials:

-

Perfluorobutyryl chloride or fluoride

-

Cesium fluoride (CsF) or Potassium fluoride (KF)

-

Dimethyl sulfate

-

Anhydrous aprotic polar solvent (e.g., diglyme, acetonitrile)

-

Reaction vessel with a stirrer and condenser

-

Distillation apparatus

Procedure:

-

In a dry reaction vessel under an inert atmosphere, suspend the alkali metal fluoride (CsF or KF) in the anhydrous aprotic polar solvent.

-

Slowly add the perfluorobutyryl halide to the suspension while stirring. The reaction is exothermic, and the temperature should be controlled.

-

Allow the reaction to stir for several hours to ensure the complete formation of the perfluoroalkoxide intermediate.

-

Slowly add dimethyl sulfate to the reaction mixture.

-

Continue stirring the mixture for several hours to allow for complete methylation.

-

After the reaction is complete, the product can be isolated by fractional distillation.

Expected Outcome:

-

The primary product will be a mixture of methoxy-nonafluorobutane isomers. The specific yield and purity will depend on the reaction conditions and the purity of the starting materials.

Spectroscopic Data

While detailed spectroscopic data such as NMR chemical shifts and mass spectra are not widely available in the public domain, the characterization of this compound is typically performed using the following techniques:

-

¹H-NMR (Proton Nuclear Magnetic Resonance): This would show a singlet for the methoxy (B1213986) (-OCH₃) protons.

-

¹⁹F-NMR (Fluorine-19 Nuclear Magnetic Resonance): This would be a complex spectrum showing multiple signals corresponding to the different fluorine environments in the two isomers.

-

GC-MS (Gas Chromatography-Mass Spectrometry): This is used to separate the isomers and determine their relative abundance, as well as to confirm the molecular weight of the compound.

Conclusion

The synthesis and manufacturing of this compound are well-established processes that primarily rely on nucleophilic substitution reactions. The choice of starting materials and reaction conditions can influence the isomeric composition of the final product. Electrochemical fluorination is a key industrial method for producing the isomeric mixture known as HFE-7100, while other processes can yield a single isomer. The unique physical and chemical properties of this compound make it a valuable compound in various scientific and industrial applications, particularly as a more environmentally friendly alternative to older solvents. This guide provides a foundational understanding of the synthesis and manufacturing of this important hydrofluoroether for professionals in research and development.

References

A Technical Guide to the Physical Properties of Methoxyperfluorobutane Isomers

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the core physical properties of methoxyperfluorobutane isomers, commercially known as HFE-7100. It is intended to serve as a detailed resource for researchers and professionals in drug development and other scientific fields where these compounds are utilized as solvents, heat transfer fluids, or in other applications. This document summarizes key quantitative data, outlines standard experimental protocols for property determination, and presents logical workflows and structural relationships through visualization.

Introduction and Molecular Structure

This compound (C₄F₉OCH₃) is a segregated hydrofluoroether that exists primarily as a mixture of two inseparable isomers with nearly identical physical properties.[1][2][3] These isomers are 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxybutane (the n-butyl isomer, CAS No. 163702-07-6) and 1,1,1,2,3,3-hexafluoro-3-methoxy-2-(trifluoromethyl)propane (the iso-butyl isomer, CAS No. 163702-08-7).[1][2][4] Due to its favorable environmental profile, including zero ozone depletion potential, and its excellent thermal stability and inertness, this compound is widely used as a replacement for ozone-depleting substances in applications such as precision cleaning, lubricant deposition, and as a heat transfer medium.[2] Its low viscosity and surface tension also make it a candidate for specialized solvent applications in research and development.[5]

Summary of Physical Properties

The following table summarizes the key physical properties of the this compound isomer mixture (HFE-7100). The properties of the individual isomers are noted to be virtually identical, hence data is typically presented for the mixture.

| Property | Value | Units | Conditions | Citations |

| Molecular Weight | 250.06 | g/mol | - | [4][6] |

| Boiling Point | 60 - 61 | °C | at 1 atm | [6][7] |

| Melting / Freeze Point | -135 | °C | - | [6][7] |

| Density | 1.52 | g/mL | at 25 °C | |

| 1.529 | g/mL | at 20 °C | [6] | |

| Kinematic Viscosity | 0.45 | cSt | at 0 °C | [8][9] |

| 0.38 | cSt | at 25 °C | [1] | |

| Surface Tension | 13.6 | dynes/cm | at 25 °C | [1] |

| Vapor Pressure | 202 | mmHg | at 25 °C | [7] |

| Heat of Vaporization | 111.6 | kJ/kg | at Boiling Point | [1] |

| Refractive Index | 1.3 | n20/D | at 20 °C |

Relationship Between Isomeric Structure and Physical Properties

The differentiation in the molecular structure between the n- and iso- forms of this compound, though subtle in its effect on bulk properties, is rooted in fundamental chemical principles. The linear nature of the n-isomer results in a larger surface area compared to the more compact, branched structure of the iso-isomer. This difference in surface area influences the strength of the intermolecular van der Waals forces. Generally, for isomers, a larger surface area allows for stronger intermolecular attractions, leading to a higher boiling point and viscosity. While the properties of this compound isomers are reported as nearly identical, this underlying principle governs the slight variations that may exist.

References

- 1. scribd.com [scribd.com]

- 2. multimedia.3m.com [multimedia.3m.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Butane, 1,1,1,2,2,3,3,4,4-nonafluoro-4-methoxy- [webbook.nist.gov]

- 5. This compound | High-Purity Reagent | RUO [benchchem.com]

- 6. METHYL NONAFLUOROBUTYL ETHER | 163702-07-6 [chemicalbook.com]

- 7. sds.chemtel.net [sds.chemtel.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. datapdf.com [datapdf.com]

Methoxyperfluorobutane: A Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility of methoxyperfluorobutane, commercially known as HFE-7100. This compound is a segregated hydrofluoroether consisting of two inseparable isomers: methyl nonafluorobutyl ether (CH₃OC₄F₉) and methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃). Valued for its unique properties, including low toxicity, non-flammability, and environmental benefits such as zero ozone depletion potential, it is increasingly utilized in various industrial and scientific applications, including as a solvent.[1] This guide offers detailed solubility data, experimental protocols for solubility determination, and a logical workflow for solvent selection to aid researchers and professionals in its application.

Core Topic: Solubility Profile of this compound

This compound exhibits favorable solubility characteristics with a range of common organic solvents. Its miscibility is a key factor in its application as a cleaning agent, a carrier solvent for lubricants and coatings, and in extraction processes.[2][3]

Quantitative and Qualitative Solubility Data

| Organic Solvent | Chemical Class | Solubility/Miscibility of this compound (HFE-7100) | Temperature (°C) | Source |

| Tetrahydrofuran (THF) | Ether | Miscible | Room Temperature | [4] |

| Toluene | Aromatic Hydrocarbon | Miscible | Room Temperature | [4] |

| Acetone | Ketone | Miscible | Room Temperature | [4] |

| Acetonitrile | Nitrile | Miscible | Room Temperature | [4] |

| Methanol | Alcohol | Miscible | Room Temperature | [4] |

| Dimethylformamide (DMF) | Amide | Miscible | Room Temperature | [4] |

| Hexane | Alkane | Soluble (Qualitative) | Not Specified | [5] |

| Ethanol | Alcohol | Mutually Miscible (in the presence of water) | 25, 35, 50 | [6] |

| 1-Propanol | Alcohol | Forms a binary system with an azeotropic composition | Not Specified | [7] |

Note: "Miscible" indicates that the two liquids form a homogeneous solution at all concentrations.

Experimental Protocols for Solubility Determination

For researchers requiring precise solubility data for their specific applications, established experimental protocols can be employed. The following methodologies are standard for determining the solubility of compounds like this compound in organic solvents.

Shake-Flask Method (Excess Solute Method)

This is a widely used and reliable method for determining the thermodynamic equilibrium solubility of a solute in a solvent.

Methodology:

-

Preparation: An excess amount of this compound is added to a known volume of the organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a temperature-controlled shaker). The presence of undissolved this compound is crucial to ensure saturation.

-

Equilibration: The mixture is agitated (e.g., by stirring or shaking) at a constant temperature for a sufficient period to allow the system to reach equilibrium. The time required for equilibration can vary depending on the solvent and solute and should be determined experimentally (e.g., by taking measurements at different time points until the concentration of the dissolved solute remains constant).

-

Phase Separation: After equilibration, the agitation is stopped, and the undissolved this compound is allowed to separate from the saturated solution. This can be achieved by letting the mixture stand or by centrifugation.

-

Sampling and Analysis: A known volume of the clear, saturated supernatant is carefully withdrawn. The concentration of this compound in the sample is then determined using a suitable analytical technique.

-

Quantification: The solubility is expressed as the concentration of this compound in the saturated solution (e.g., in g/100 mL, mol/L, or mole fraction).

Analytical Techniques for Concentration Measurement:

-

Gas Chromatography (GC): Due to the volatile nature of this compound, GC with a suitable detector (e.g., Flame Ionization Detector - FID or Mass Spectrometer - MS) is an effective method for quantifying its concentration in an organic solvent. A calibration curve using standards of known concentrations is required.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR or ¹⁹F NMR can be used to determine the concentration of this compound. An internal standard with a known concentration is added to the sample, and the concentration of this compound is calculated by comparing the integration of its characteristic peaks to that of the internal standard.

-

Gravimetric Analysis: In some cases, a known volume of the saturated solution can be carefully evaporated to remove the solvent, and the mass of the remaining this compound residue can be measured. This method is suitable for non-volatile organic solvents.

Visualization of Solvent Selection Workflow

The selection of an appropriate organic solvent for use with this compound often involves considering multiple factors beyond just solubility. The following diagram illustrates a logical workflow for this selection process.

Caption: Workflow for selecting an organic solvent for use with this compound.

References

- 1. Hydrofluoroether - Wikipedia [en.wikipedia.org]

- 2. labinsights.nl [labinsights.nl]

- 3. FR2771408A1 - Use of hydrofluoro ethers as solvents for organic molecules - Google Patents [patents.google.com]

- 4. New fluorous/organic biphasic systems achieved by solvent tuning - PMC [pmc.ncbi.nlm.nih.gov]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. researchgate.net [researchgate.net]

- 7. US20160369067A1 - Nonflammable solvent compositions for dissolving polymers and resulting solvent systems - Google Patents [patents.google.com]

Spectroscopic Characterization of Methoxyperfluorobutane: A Technical Guide

Introduction

Methoxyperfluorobutane, a fluorinated ether, is a compound of significant interest in various scientific and industrial fields, including as a solvent and in the development of drug delivery systems. Its chemical formula is C₅H₃F₉O, with a molecular weight of 250.06 g/mol . Commercially, it is often available as a mixture of two isomers: methyl nonafluorobutyl ether (the linear isomer) and methyl nonafluoroisobutyl ether (the branched isomer). A thorough understanding of its spectroscopic properties is crucial for its identification, purity assessment, and quality control. This technical guide provides an in-depth overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of this compound. The presence of ¹H, ¹³C, and ¹⁹F nuclei allows for a comprehensive analysis.

Predicted ¹H NMR Data

The proton NMR spectrum of this compound is expected to be relatively simple, with the primary signal arising from the methoxy (B1213986) (-OCH₃) protons.

| Isomer | Predicted Chemical Shift (δ) ppm | Multiplicity |

| Methyl nonafluorobutyl ether | ~3.70 | Singlet |

| Methyl nonafluoroisobutyl ether | ~3.70 | Singlet |

Note: The chemical shifts of the methoxy protons for both isomers are very similar and may overlap in a spectrum of the mixture.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show signals for the methoxy carbon and the carbons of the perfluorinated butyl chain. The chemical shifts of the fluorinated carbons are significantly influenced by the attached fluorine atoms.

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -OCH₃ | 55 - 65 |

| -CF₂-OCH₃ | 115 - 125 |

| -CF₂-CF₂-OCH₃ | 110 - 120 |

| -CF₂-CF₃ | 105 - 115 |

| -CF₃ | 115 - 125 |

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃)

| Carbon Atom | Predicted Chemical Shift (δ) ppm |

| -OCH₃ | 55 - 65 |

| -CF₂-OCH₃ | 115 - 125 |

| -CF((CF₃)₂) | 90 - 100 |

| -CF₃ | 115 - 125 |

Predicted ¹⁹F NMR Data

¹⁹F NMR is particularly informative for characterizing the perfluorinated chain of this compound.

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

| Fluorine Atom | Predicted Chemical Shift (δ) ppm (relative to CFCl₃) |

| -CF₂-OCH₃ | -80 to -90 |

| -CF₂-CF₂-OCH₃ | -120 to -130 |

| -CF₂-CF₃ | -125 to -135 |

| -CF₃ | -80 to -85 |

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃)

| Fluorine Atom | Predicted Chemical Shift (δ) ppm (relative to CFCl₃) |

| -CF₂-OCH₃ | -85 to -95 |

| -CF((CF₃)₂) | -180 to -190 |

| -CF₃ | -70 to -80 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is dominated by strong absorptions from the C-F bonds.

Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Bond Vibration | Intensity |

| 2950 - 2850 | C-H stretch (methoxy) | Medium |

| 1450 - 1380 | C-H bend (methoxy) | Medium |

| 1250 - 1050 | C-O-C stretch (ether) | Strong |

| 1300 - 1100 | C-F stretch | Very Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound. The two isomers will exhibit distinct fragmentation patterns.

Predicted Mass Spectrometry Fragmentation

Methyl nonafluorobutyl ether (CF₃CF₂CF₂CF₂OCH₃)

| m/z | Proposed Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 219 | [M - OCH₃]⁺ |

| 181 | [C₄F₇]⁺ |

| 131 | [C₃F₅]⁺ |

| 119 | [C₂F₅]⁺ |

| 69 | [CF₃]⁺ |

| 31 | [OCH₃]⁺ |

Methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃)

| m/z | Proposed Fragment |

| 250 | [M]⁺ (Molecular Ion) |

| 219 | [M - OCH₃]⁺ |

| 181 | [C₄F₇]⁺ |

| 131 | [C₃F₅]⁺ |

| 69 | [CF₃]⁺ (likely base peak) |

| 31 | [OCH₃]⁺ |

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol

-

Sample Preparation: Prepare a solution of this compound (approximately 5-10 mg) in a suitable deuterated solvent (e.g., chloroform-d, acetone-d₆) in a 5 mm NMR tube.

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

For ¹H and ¹³C NMR, reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

-

For ¹⁹F NMR, use an external reference standard (e.g., CFCl₃).

-

-

Data Acquisition:

-

¹H NMR: Acquire a standard one-dimensional proton spectrum.

-

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.

-

¹⁹F NMR: Acquire a one-dimensional fluorine spectrum.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation: As this compound is a volatile liquid, the Attenuated Total Reflectance (ATR) or neat liquid film method is suitable.

-

ATR: Place a drop of the neat liquid directly onto the ATR crystal.

-

Neat Liquid Film: Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty ATR crystal or clean salt plates.

-

-

Data Acquisition:

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Mass Spectrometry (MS) Protocol

-

Sample Introduction: Gas Chromatography-Mass Spectrometry (GC-MS) is the preferred method for analyzing this volatile compound.

-

Prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane, hexane).

-

-

GC-MS Instrument Setup:

-

GC: Use a suitable capillary column (e.g., a non-polar DB-5 or equivalent). The oven temperature program should be optimized to separate the two isomers. A typical program might start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 150 °C).

-

MS: Use Electron Ionization (EI) at 70 eV. Acquire spectra over a mass range of m/z 30-300.

-

-

Data Acquisition:

-

Inject a small volume (e.g., 1 µL) of the prepared solution into the GC-MS system.

-

The mass spectrometer will record spectra of the compounds as they elute from the GC column.

-

Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a fluorinated organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

Thermal stability and degradation profile of Methoxyperfluorobutane

An In-depth Technical Guide on the Thermal Stability and Degradation Profile of Methoxyperfluorobutane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, a segregated hydrofluoroether marketed as HFE-7100, is recognized for its favorable safety and environmental profile, leading to its use in various specialized applications, including as a heat transfer fluid and solvent.[1] This technical guide provides a comprehensive overview of the current understanding of the thermal stability and degradation profile of this compound. While it exhibits high thermal stability under normal operating conditions, decomposition can occur at elevated temperatures.[2] This guide summarizes the available data on its stability, identifies known thermal decomposition products, and outlines generalized experimental protocols for assessing its thermal properties.

Introduction

This compound is a mixture of two inseparable isomers: methyl nonafluorobutyl ether (CH₃OCF₂CF₂CF₂CF₃) and methyl nonafluoroisobutyl ether ((CF₃)₂CFCF₂OCH₃).[1] It is a clear, colorless, and low-odor fluid characterized by its non-flammability, low toxicity, and chemical inertness under ambient conditions.[3][4] A key feature of hydrofluoroethers (HFEs) like this compound is their significantly lower environmental impact, with a near-zero ozone depletion potential (ODP) and a low global warming potential (GWP), compared to chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs).[1] This is attributed to the presence of hydrogen atoms, which makes them susceptible to atmospheric oxidation by hydroxyl radicals, thereby reducing their atmospheric lifetime.[1]

Despite its general stability, understanding the thermal limits and degradation pathways of this compound is critical for its safe and effective use in applications involving elevated temperatures.

Thermal Stability

This compound is considered to be highly resistant to thermal breakdown and hydrolysis during storage and use.[3] It is stable at room temperature, but decomposition can be promoted by elevated temperatures.[2] One source indicates an autoignition temperature of 405 °C.[5] Studies on hydrofluoroethers suggest that those with fully hydrogenated chain ends, such as the methoxy (B1213986) group (-OCH₃) in this compound, tend to have a lower thermal stability compared to compounds with partially fluorinated end groups (e.g., -OCF₂H).

Incompatible Materials

Contact with strong bases should be avoided, as they can potentially catalyze degradation.[5]

Degradation Profile

At elevated temperatures, this compound undergoes decomposition. The primary hazardous decomposition products are hydrogen fluoride (B91410) (HF) and other fluorocarbon organic compounds.[5] In the event of a fire, carbon monoxide and carbon dioxide can also be released.

A material safety data sheet for HFE-7100 specifies that decomposition at temperatures above 300°C can form hydrogen fluoride and perfluoroisobutylene (B1208414) (PFIB).[5] The atmospheric degradation of the two isomers is expected to produce n-perfluorobutyric acid, isoperfluorobutyric acid, carbon dioxide, and hydrogen fluoride.[5]

The following table summarizes the known degradation products of this compound.

| Degradation Product | Formula | Conditions of Formation |

| Hydrogen Fluoride | HF | Thermal decomposition at elevated temperatures (>300°C) |

| Perfluoroisobutylene (PFIB) | C₄F₈ | Thermal decomposition at elevated temperatures (>300°C) |

| Other Fluorocarbon Compounds | Varies | High-temperature decomposition |

| Carbon Monoxide | CO | Combustion |

| Carbon Dioxide | CO₂ | Combustion, Atmospheric Degradation |

| n-Perfluorobutyric Acid | C₄F₇O₂H | Atmospheric Degradation (from the n-butyl isomer) |

| Isoperfluorobutyric Acid | C₄F₇O₂H | Atmospheric Degradation (from the iso-butyl isomer) |

Experimental Protocols for Thermal Stability Assessment

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset temperature of decomposition and to study degradation kinetics.[4]

Methodology:

-

Sample Preparation: A small, precise amount of this compound (typically 5-10 mg) is placed into an inert TGA pan (e.g., platinum or ceramic).

-

Instrument Setup: The TGA is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[7]

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).[7]

-

Data Analysis: The mass of the sample is recorded as a function of temperature. The onset of decomposition is identified as the temperature at which a significant mass loss begins.

Differential Scanning Calorimetry (DSC)

Differential scanning calorimetry measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It can be used to detect thermal events such as boiling and decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in a volatile sample pan (e.g., aluminum) to prevent evaporation before decomposition.

-

Instrument Setup: The DSC cell is purged with an inert gas. An empty, hermetically sealed pan is used as a reference.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, similar to that used in TGA.

-

Data Analysis: The difference in heat flow between the sample and the reference is plotted against temperature. Endothermic or exothermic peaks can indicate decomposition.

Evolved Gas Analysis (EGA)

To identify the degradation products, the TGA instrument can be coupled with a mass spectrometer (MS) or a Fourier-transform infrared spectrometer (FTIR).

Methodology:

-

TGA-MS/FTIR Setup: The outlet of the TGA furnace is connected to the inlet of the MS or FTIR gas cell via a heated transfer line.

-

Analysis: As the sample is heated in the TGA and begins to decompose, the evolved gases are continuously transferred to the spectrometer for identification.

-

Data Correlation: The mass spectrum or infrared spectrum of the evolved gases is correlated with the mass loss events observed in the TGA data to identify the decomposition products at specific temperatures.

Visualizations

Potential Thermal Degradation Pathway

The following diagram illustrates a simplified, hypothetical degradation pathway for the n-butyl isomer of this compound, leading to the formation of some of the identified decomposition products. The primary cleavage is expected at the C-O bonds.

Caption: Hypothetical thermal degradation pathway for this compound.

Experimental Workflow for Thermal Stability Analysis

The flowchart below outlines a typical experimental workflow for assessing the thermal stability of a substance like this compound using TGA coupled with EGA.

Caption: Workflow for thermal analysis using TGA with Evolved Gas Analysis.

Conclusion

This compound is a thermally stable fluid suitable for a range of applications under normal operating temperatures. However, at elevated temperatures, particularly above 300°C, it can decompose to form hazardous substances, including hydrogen fluoride and perfluoroisobutylene. While specific quantitative data on its decomposition kinetics are limited in publicly accessible literature, established thermal analysis techniques such as TGA and DSC, especially when coupled with evolved gas analysis, provide a robust framework for detailed characterization. For applications where this compound may be exposed to high temperatures, it is imperative to consider its degradation profile and ensure that operating conditions remain safely below its decomposition threshold.

References

- 1. This compound | 1217104-37-4 | Benchchem [benchchem.com]

- 2. This compound | High-Purity Reagent | RUO [benchchem.com]

- 3. microcare.com [microcare.com]

- 4. eag.com [eag.com]

- 5. physics.purdue.edu [physics.purdue.edu]

- 6. digitalcommons.cedarville.edu [digitalcommons.cedarville.edu]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

Methoxyperfluorobutane: A Technical Guide to Synonyms, Trade Names, and Applications

Introduction

Methoxyperfluorobutane, a hydrofluoroether (HFE), is a versatile fluid utilized across a range of scientific and industrial applications. This technical guide provides a comprehensive overview of its synonyms, trade names, physicochemical properties, and key experimental applications, with a focus on its relevance to researchers, scientists, and professionals in drug development. This compound is recognized for its favorable environmental and safety profile, positioning it as a viable alternative to ozone-depleting substances and compounds with high global warming potential.

Synonyms and Chemical Identity

This compound is a mixture of two inseparable isomers, which are considered to have essentially identical properties.[1] The primary chemical synonyms and identifiers are detailed below:

-

Chemical Name: Methoxy-nonafluorobutane

-

Isomeric Composition:

-

Methyl nonafluoroisobutyl ether: (CF₃)₂CFCF₂OCH₃ (approximately 60%)

-

Methyl nonafluorobutyl ether: CF₃CF₂CF₂CF₂OCH₃ (approximately 40%)

-

-

CAS Numbers:

-

Mixture: 163702-07-6 and 163702-08-7

-

Methyl nonafluorobutyl ether: 163702-07-6

-

Methyl nonafluoroisobutyl ether: 163702-08-7

-

-

Other Synonyms: Nonafluorobutyl methyl ether, Methyl perfluorobutyl ether, Perfluorobutyl methyl ether.[2][3]

Trade Names and Replacements

The most widely recognized trade name for this compound is HFE-7100 . Historically, this product was predominantly manufactured by 3M™ under the name Novec™ 7100 Engineered Fluid . However, 3M has phased out the production of Novec™ fluids.[4] Consequently, several companies now offer direct, chemically equivalent replacements.

Table 1: Common Trade Names and Replacements for this compound

| Trade Name | Manufacturer/Supplier | Notes |

| Novec™ 7100 | 3M™ (discontinued) | The original and most widely known trade name. |

| BestSolv® 7100 | Best Technology | Marketed as an exact molecule replacement for Novec™ 7100.[5] |

| ETI 7100 | Enviro Tech International, Inc. | An exact-isomer replacement for Novec™ 7100.[6] |

| Promosolv™ DR3 | Inventec Performance Chemicals | A drop-in replacement for Novec™ 7100.[7] |

| Samsol™ HFE71 FP | Samuel Banner Chemicals | A chemically equivalent alternative to Novec™ 7100.[7] |

| MicroCare™ HFE7100 | MicroCare LLC | A chemically equivalent fluid to 3M™ Novec™ 7100. |

Physicochemical Properties

The unique combination of physicochemical properties of this compound makes it suitable for a variety of specialized applications.

Table 2: Physicochemical Properties of this compound (HFE-7100)

| Property | Value |

| Molecular Formula | C₅H₃F₉O |

| Molecular Weight | 250.06 g/mol [2][8] |

| Appearance | Clear, colorless liquid[8][9] |

| Odor | Low odor/Slight, ethereal[9][10] |

| Boiling Point | 61 °C[11] |

| Melting Point | -135 °C[2][8] |

| Density (at 25 °C) | 1.52 g/mL[12] |

| Vapor Pressure (at 25 °C) | 202 mmHg[11] |

| Surface Tension (at 25 °C) | 13.6 dynes/cm[11] |

| Viscosity (kinematic, at 25 °C) | 0.45 centistokes |

| Solubility of Water in Solvent | 95 ppmw[11] |

| Solubility in Water | 12 ppmw[10] |

| Ozone Depletion Potential (ODP) | 0[11] |

| Global Warming Potential (GWP, 100-yr ITH) | 320[11] |

| VOC Status (US EPA) | Exempt[5] |

| Flash Point | None[11] |

Logical Relationship between Properties and Applications

The inherent properties of this compound directly inform its utility in various applications. The following diagram illustrates these relationships.

Experimental Protocols

This compound's unique properties make it a valuable tool in various laboratory and industrial processes. Detailed below are protocols for some of its key applications.

Vapor Degreasing for Precision Cleaning

Vapor degreasing is a highly effective method for cleaning sensitive components, such as medical devices and electronics, to a high degree of cleanliness. HFE-7100 is well-suited for this application due to its non-flammability, low surface tension, and material compatibility.[1]

Objective: To remove contaminants (e.g., oils, greases, particulates) from a solid substrate.

Materials:

-

Vapor degreaser unit (with boil sump and rinse sump)

-

This compound (HFE-7100)

-

Contaminated parts to be cleaned

-

Personal Protective Equipment (PPE): safety glasses, gloves

Protocol:

-

System Preparation: Ensure the vapor degreaser is clean and functioning correctly. Fill the boil sump with HFE-7100 to the recommended level.

-

Heating: Turn on the heater for the boil sump. The solvent will begin to boil and create a vapor zone above the sumps. Cooling coils at the top of the unit will condense the vapor, maintaining the vapor zone and preventing solvent loss.

-

Vapor Cleaning: Place the contaminated parts in a basket and lower them into the vapor zone. The hot vapor will condense on the cooler parts, dissolving the contaminants. This condensate then drips back into the boil sump.

-

Rinse (Optional): For higher cleanliness, the parts can be immersed in the rinse sump, which contains pure, distilled solvent.

-

Final Vapor Rinse and Drying: Raise the parts back into the vapor zone for a final rinse with pure condensed solvent.

-

Removal: Slowly lift the parts out of the vapor zone, allowing them to dry completely before removal from the degreaser. The parts will emerge clean, dry, and spot-free.

References

- 1. besttechnologyinc.com [besttechnologyinc.com]

- 2. bestsolv.com [bestsolv.com]

- 3. multimedia.3m.com [multimedia.3m.com]

- 4. Avens Publishing Group - A New DFO Method for Developing Latent Fingermarks on Thermal Paper [avensonline.org]

- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]

- 6. HFE-7100 Mixture [puretecs.de]

- 7. Synthetic Routes to Arylsulfonyl Fluorides | MDPI [mdpi.com]

- 8. microcare.com [microcare.com]

- 9. acota.co.uk [acota.co.uk]

- 10. sds.chemtel.net [sds.chemtel.net]

- 11. researchgate.net [researchgate.net]

- 12. luxembourg-bio.com [luxembourg-bio.com]

Methoxyperfluorobutane: A Technical Guide to its Discovery, Development, and Applications

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxyperfluorobutane, commercially known as HFE-7100, represents a significant advancement in fluorinated solvent technology. Developed and introduced by 3M in 1996, it emerged as a viable and environmentally conscious alternative to chlorofluorocarbons (CFCs), hydrochlorofluorocarbons (HCFCs), and perfluorocarbons (PFCs). This technical guide delves into the discovery, historical development, and key applications of this compound. It provides a comprehensive overview of its physicochemical properties, detailed experimental protocols for its synthesis, and a look into its utility across various scientific and industrial domains. This compound is a mixture of two isomers: methyl nonafluorobutyl ether (CAS No. 163702-07-6) and methyl nonafluoroisobutyl ether (CAS No. 163702-08-7)[1]. Its development was driven by the need for solvents with low ozone depletion potential (ODP) and low global warming potential (GWP), addressing the environmental concerns associated with its predecessors[1][2]. This document serves as a comprehensive resource for professionals engaged in research, development, and applications involving fluorinated compounds.

Discovery and Historical Development

The development of this compound is intrinsically linked to the global effort to phase out ozone-depleting substances. In the wake of the Montreal Protocol, the scientific community sought safer alternatives that retained the desirable properties of CFCs, such as non-flammability, low toxicity, and excellent solvent characteristics.

1.1. The Genesis of Hydrofluoroethers (HFEs)

Hydrofluoroethers (HFEs) emerged as a promising class of compounds. The inclusion of an ether linkage and hydrogen atoms in their structure renders them susceptible to degradation in the troposphere, leading to a significantly shorter atmospheric lifetime and consequently, a lower GWP compared to fully fluorinated compounds[2].

1.2. 3M's Pioneering Role

3M played a pivotal role in the research and development of HFEs, culminating in the introduction of the Novec™ brand of engineered fluids. In 1996, 3M introduced this compound under the trade name HFE-7100[1]. This new fluid was designed to offer a balance of performance, safety, and environmental sustainability. While the specific scientists behind this innovation at 3M are not widely publicized, the development was a result of the company's long-standing expertise in fluorochemistry.

1.3. A Replacement for Legacy Solvents

This compound was positioned as a replacement for CFC-113 and other solvents that were being phased out due to their environmental impact. Its properties, including a high boiling point, low surface tension, and non-flammability, made it an ideal candidate for a wide range of applications, from precision cleaning to heat transfer[1][3]. The introduction of HFE-7100 marked a significant milestone in the transition towards more environmentally benign industrial chemicals.

Physicochemical Properties

This compound is a clear, colorless, and low-odor liquid[1]. As a mixture of two isomers, its properties are a composite of its components. The following tables summarize the key physical and chemical properties of this compound (HFE-7100) and its individual isomers.

Table 1: General Properties of this compound (HFE-7100)

| Property | Value |

| Chemical Formula | C5H3F9O |

| Molecular Weight | 250.06 g/mol [3] |

| Boiling Point | 61 °C[4] |

| Pour Point | -135 °C[4] |

| Density (at 25 °C) | 1.52 g/mL[5] |

| Vapor Pressure (at 25 °C) | 202 mmHg[6] |

| Surface Tension (at 25 °C) | 13.6 mN/m |

| Kinematic Viscosity (at 25 °C) | 0.38 cSt[4] |

| Specific Heat (at 25 °C) | 1183 J/kg-K[4] |

| Thermal Conductivity (at 25 °C) | 0.069 W/m-K[4] |

| Ozone Depletion Potential (ODP) | 0[4] |

| Global Warming Potential (GWP) | 297-300[4] |

Table 2: Properties of this compound Isomers

| Property | Methyl Nonafluorobutyl Ether | Methyl Nonafluoroisobutyl Ether |

| CAS Number | 163702-07-6 | 163702-08-7 |

| Boiling Point | ~60 °C[3] | ~54 °C[7] |

| Melting Point | -135 °C[3] | Not available |

| Density (at 25 °C) | 1.52 g/mL[3] | Not available |

Experimental Protocols for Synthesis

The synthesis of this compound involves the preparation of its two constituent isomers. The following sections provide detailed experimental methodologies for the synthesis of methyl nonafluorobutyl ether and methyl nonafluoroisobutyl ether.

3.1. Synthesis of Methyl Nonafluorobutyl Ether

This protocol is based on a method involving the reaction of heptafluoro-n-butyryl fluoride (B91410) with dimethyl ether.

Materials:

-

Valeronitrile

-

Silver(I) fluoride (AgF)

-

Heptafluoro-n-butyryl fluoride

-

Water

-

Dimethyl ether

-

1 L Autoclave

-

Distillation apparatus

Procedure:

-

Charge a 1 L autoclave with 200 ml of valeronitrile, 0.5 mol of AgF, and 2 mol of heptafluoro-n-butyryl fluoride.

-

Allow the reaction to proceed at 20°C for 24 hours.

-

After 24 hours, separate the remaining heptafluoro-n-butyryl fluoride from the reaction system at 10°C.

-

To the remaining mixture, add 0.07 mol of water and 1 mol of dimethyl ether.

-

Continue the reaction at 20°C for an additional 36 hours.

-

Upon completion of the reaction, purify the product by distillation.

-

Collect the fraction of nonafluorobutyl methyl ether at its boiling point of 61°C / 760 mmHg.

This method has been reported to yield the product with a purity of 99.5% and a yield of 81.8%[8].

3.2. Synthesis of Methyl Nonafluoroisobutyl Ether

This protocol describes the fluorination of heptafluoroisobutenyl methyl ether to produce nonafluoroisobutyl methyl ether, as detailed in a patent by 3M Innovative Properties Company.

Materials:

-

Heptafluoroisobutenyl methyl ether

-

Gaseous molecular fluorine (F2) diluted in Nitrogen (N2)

-

Inert solvent (e.g., Halocarbon 0.8™)

-

600 mL jacketed aluminum reaction vessel with agitator and reflux condenser

-

Dry ice trap

Procedure:

-

Set up the 600 mL jacketed aluminum reaction vessel equipped with an agitator and a reflux condenser operating at -25°C. Install a dry ice trap after the condenser.

-

Fill the reaction vessel with the inert solvent.

-

Cool the reaction vessel to the desired temperature (e.g., -20°C).

-

Continuously add the heptafluoroisobutenyl methyl ether to the solvent over a period of time (e.g., 120 minutes for 115.3 grams).

-

Simultaneously, bubble gaseous molecular fluorine (e.g., 18 mole % in N2) through the reaction solution at a controlled flow rate (e.g., 100 mL/min).

-

The molar ratio of F2 to the vinyl ether can be varied to optimize the conversion and selectivity. For example, a 1:1 molar ratio has been used.

-

After the addition is complete, the reaction products can be analyzed and purified.

The conversion of heptafluoroisobutenyl methyl ether to nonafluoroisobutyl methyl ether has been reported to be 43.9% at -20°C with a 1:1 molar ratio of F2 to vinyl ether[9].

Applications

The unique combination of properties of this compound has led to its adoption in a wide array of applications across various industries.

4.1. Precision Cleaning and Solvents

One of the primary applications of HFE-7100 is as a cleaning solvent for precision components in the electronics, medical device, and aerospace industries. Its low surface tension allows it to penetrate tight spaces and effectively remove particulates, oils, and greases without damaging sensitive materials[1][2]. It is often used in vapor degreasing systems.

4.2. Heat Transfer Fluid

With its excellent thermal stability and dielectric properties, this compound is utilized as a heat transfer fluid in a variety of applications, including the cooling of electronic components, semiconductor manufacturing equipment, and in data centers employing immersion cooling technology[2][10].

4.3. Lubricant Carrier

HFE-7100 serves as an effective carrier fluid for lubricants, particularly for fluorinated and silicone-based lubricants. It allows for the uniform deposition of a thin layer of lubricant on various surfaces.

4.4. Biomedical and Research Applications

In the biomedical field, the high gas solubility of this compound has led to research into its use as a potential oxygen carrier in artificial blood substitutes and for tissue preservation. Its inertness and biocompatibility make it a subject of interest for drug delivery systems.

4.5. Forensic Science

In forensic applications, HFE-7100 is used as a carrier solvent for ninhydrin, a chemical used to develop latent fingerprints on porous surfaces like paper. Its non-flammable nature and ability to not cause inks to run make it a safer and more effective alternative to older solvents.

Visualizations

5.1. Synthesis Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the experimental workflows for the synthesis of the two isomers of this compound.

Conclusion

This compound (HFE-7100) stands as a testament to the achievements of green chemistry, providing a high-performance, safe, and environmentally responsible alternative to legacy solvents. Its journey from a laboratory curiosity to a widely used industrial chemical underscores the importance of innovation in addressing environmental challenges. For researchers, scientists, and drug development professionals, this compound offers a unique set of properties that can be leveraged in a multitude of applications, from enabling complex chemical syntheses to advancing biomedical technologies. This technical guide provides a foundational understanding of this important fluorinated ether, serving as a valuable resource for its continued exploration and application.

References

- 1. multimedia.3m.com [multimedia.3m.com]

- 2. besttechnologyinc.com [besttechnologyinc.com]

- 3. METHYL NONAFLUOROBUTYL ETHER | 163702-07-6 [chemicalbook.com]

- 4. tmcindustries.com [tmcindustries.com]

- 5. This compound 99 , mixture of n- and iso-butyl isomers HFE-7100 [sigmaaldrich.com]

- 6. Methyl perfluorobutyl ether | C4F9OCH3 | CID 164514 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. multimedia.3m.com [multimedia.3m.com]

- 8. METHYL NONAFLUOROBUTYL ETHER synthesis - chemicalbook [chemicalbook.com]

- 9. WO1998027041A1 - Method of preparing nonafluoroisobutyl methyl ether - Google Patents [patents.google.com]

- 10. 3m.com [3m.com]

Methodological & Application

Methoxyperfluorobutane in Nanoparticle Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoxyperfluorobutane, a hydrofluoroether (HFE), is a versatile solvent with a unique combination of properties that make it an intriguing candidate for the synthesis of various nanoparticles. Its low surface tension, high density, chemical inertness, and distinct solubility characteristics offer potential advantages in controlling particle size, morphology, and purity. This document provides detailed application notes and illustrative protocols for the use of this compound in the synthesis of polymeric, lipid, and inorganic nanoparticles. It is important to note that while the principles outlined are based on established nanoparticle synthesis techniques, the specific use of this compound in these contexts is an emerging area, and the provided protocols are intended as a starting point for research and development.

Physicochemical Properties of this compound